molecular formula C19H15BrN2O2 B11560403 2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11560403
M. Wt: 383.2 g/mol
InChI Key: QBDLFYLNZKNQCW-CIAFOILYSA-N
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Description

2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenoxy group and a naphthylmethylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 3-bromophenol with chloroacetic acid to form 3-bromophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(3-bromophenoxy)acetohydrazide. The final step involves the condensation of 2-(3-bromophenoxy)acetohydrazide with naphthaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-(3-CHLOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-(3-FLUOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

2-(3-BROMOPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H15BrN2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H15BrN2O2/c20-17-6-3-7-18(11-17)24-13-19(23)22-21-12-14-8-9-15-4-1-2-5-16(15)10-14/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

QBDLFYLNZKNQCW-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC(=CC=C3)Br

Origin of Product

United States

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